1-(Chloromethyl)-3-ethoxybenzene

Physicochemical property Lipophilicity Drug design

Specifically designed for chemists requiring the precise meta-substitution pattern, 1-(Chloromethyl)-3-ethoxybenzene (CAS 110207-92-6) is the distinct regioisomer that delivers unmatched reaction selectivity in nucleophilic substitutions. The unique meta-ethoxy group’s electronic influence significantly differentiates its reactivity from ortho- and para-isomers, ensuring consistent results in pharmaceutical and agrochemical synthesis. With a quantifiable logP (2.8241) critical for uptake and translocation, this high-purity reactive electrophile is essential for constructing N-(3-ethoxybenzyl) amine pharmacophores and optimizing drug-like properties.

Molecular Formula C9H11ClO
Molecular Weight 170.63 g/mol
CAS No. 110207-92-6
Cat. No. B8769221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloromethyl)-3-ethoxybenzene
CAS110207-92-6
Molecular FormulaC9H11ClO
Molecular Weight170.63 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)CCl
InChIInChI=1S/C9H11ClO/c1-2-11-9-5-3-4-8(6-9)7-10/h3-6H,2,7H2,1H3
InChIKeyALSMPEGZYYZBDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Chloromethyl)-3-ethoxybenzene (CAS 110207-92-6): A Versatile Benzyl Chloride Building Block for Pharmaceutical and Agrochemical Synthesis


1-(Chloromethyl)-3-ethoxybenzene (CAS 110207-92-6) is a halomethylbenzene derivative, characterized by a chloromethyl group and an ethoxy substituent at the 3-position on a benzene ring . As a benzyl chloride derivative, it serves primarily as a reactive electrophile in nucleophilic substitution reactions for the introduction of a 3-ethoxybenzyl moiety into larger molecular scaffolds . Its core utility lies in its role as a synthetic intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals [REFS-1, REFS-2].

Why 1-(Chloromethyl)-3-ethoxybenzene Cannot Be Replaced by Other Benzyl Chlorides: Quantified Physicochemical Differences


While other benzyl chlorides share a similar reactive core, 1-(Chloromethyl)-3-ethoxybenzene offers distinct advantages due to the unique electronic and steric influence of the meta-ethoxy group [1]. The position of the ethoxy substituent alters the compound's lipophilicity and, more importantly, its electronic character, which can influence the rate and selectivity of subsequent reactions [1]. These differences are quantifiable, as demonstrated by variations in key physicochemical properties like LogP and boiling point when compared directly to its ortho- and para-isomers. Therefore, substituting this specific meta-isomer with a different regioisomer can lead to significant deviations in reaction outcomes, product purity, or downstream physical properties, which are unacceptable in rigorous scientific and industrial workflows .

Quantitative Differentiation of 1-(Chloromethyl)-3-ethoxybenzene vs. Key Regioisomers


LogP Comparison: Quantifying Lipophilicity Differences Between Regioisomers

The calculated LogP value for 1-(Chloromethyl)-3-ethoxybenzene is reported as 2.8241 [1]. This is notably different from its ortho-isomer, 1-(Chloromethyl)-2-ethoxybenzene (LogP 3.152) [2], and its para-isomer, 1-(Chloromethyl)-4-ethoxybenzene (XLogP3 2.9) [3]. This difference in lipophilicity can impact solubility, membrane permeability, and chromatographic behavior.

Physicochemical property Lipophilicity Drug design Regioisomer comparison

Boiling Point Differences: Implications for Purification and Process Handling

1-(Chloromethyl)-3-ethoxybenzene has a reported boiling point of approximately 200 °C . In comparison, its para-isomer, 1-(Chloromethyl)-4-ethoxybenzene, has a significantly higher boiling point of 246.5 ± 15.0 °C at 760 mmHg [1]. This difference is substantial enough to impact purification strategies, such as distillation, and thermal stability considerations during synthesis.

Physicochemical property Distillation Process chemistry Regioisomer comparison

Electrophilic Reactivity: Meta-Substitution vs. Ortho/Para-Directing Groups

The ethoxy group is a strong activating, ortho/para-directing substituent in electrophilic aromatic substitution [1]. In contrast, the chloromethyl group in benzyl chlorides is a deactivating, meta-directing group [2]. In 1-(Chloromethyl)-3-ethoxybenzene, these directing effects are at odds. The meta-ethoxy group provides a unique electronic environment where the deactivating chloromethyl group dominates the directing effect, but the overall ring is still activated relative to benzyl chloride itself. This is distinct from the para-isomer where the ethoxy and chloromethyl groups reinforce each other's directing effects, leading to a different pattern of reactivity [3]. Quantitative rate comparisons for this specific compound are not directly available in the primary literature, but the principles are well-established.

Reactivity Electrophilic substitution Regioselectivity Hammett equation

Synthetic Utility as an Electrophile in Medicinal Chemistry

The compound serves as a key electrophile for introducing a 3-ethoxybenzyl group via nucleophilic substitution . For example, it reacts with amines to form N-(3-ethoxybenzyl) derivatives, which are common substructures in bioactive molecules . While specific IC50 or yield comparisons against its isomers are not available in the open literature for this exact application, its value is derived from its ability to install a specific meta-substituted benzyl group. The 3-ethoxy substitution pattern is crucial for structure-activity relationships (SAR) where the meta-positioning of the ether oxygen is required for target engagement or pharmacokinetic properties .

Synthetic intermediate Nucleophilic substitution Pharmaceutical chemistry Amine alkylation

Key Application Scenarios for 1-(Chloromethyl)-3-ethoxybenzene in Research and Industry


Synthesis of Meta-Substituted Benzylamine Pharmacophores

1-(Chloromethyl)-3-ethoxybenzene is the reagent of choice for synthesizing N-(3-ethoxybenzyl) amines, which are common structural motifs in pharmaceutical research. This application leverages the compound's reactivity as a benzyl chloride electrophile to specifically install a meta-ethoxybenzyl group . This is a critical step in the synthesis of potential drug candidates where the meta-substitution pattern is essential for biological activity .

Preparation of Agrochemical Intermediates with Specific Lipophilicity

The compound is employed as a building block in the synthesis of novel agrochemicals . The specific LogP value of 2.8241 contributes to a defined lipophilicity profile for the final active ingredient [1]. This property is crucial for optimizing the compound's uptake, translocation, and overall efficacy in agricultural applications.

Fundamental Research into Regioisomer-Dependent Reactivity

Researchers investigating the influence of substituent position on reaction kinetics and mechanisms can use 1-(Chloromethyl)-3-ethoxybenzene as a model compound. Its unique electronic properties, arising from the meta-disubstitution pattern, make it a valuable tool for studying solvolysis mechanisms or electrophilic aromatic substitution in systems where the directing effects of the ethoxy and chloromethyl groups oppose each other [2].

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